Hexamethylindanopyran, (4R,7S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylindanopyran, (4R,7S)-, is synthesized through a series of chemical reactions involving cyclization and methylation. The process typically starts with the cyclization of a suitable precursor, followed by multiple methylation steps to achieve the desired hexamethyl substitution pattern .
Industrial Production Methods: Industrial production of Hexamethylindanopyran, (4R,7S)-, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stereochemistry of the compound, which is crucial for its olfactory properties .
Chemical Reactions Analysis
Types of Reactions: Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Hexamethylindanopyran, (4R,7S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of fragrance chemistry and olfactory science.
Biology: Research on its biological effects and interactions with olfactory receptors is ongoing.
Medicine: Investigations into its potential therapeutic uses and safety profile are conducted.
Industry: Beyond fragrances, it is explored for use in household products, personal care items, and more.
Mechanism of Action
Hexamethylindanopyran, (4R,7S)-, can be compared with other similar compounds such as:
- Hexamethylindanopyran, (4R,7R)-
- Hexamethylindanopyran, (4S,7S)-
- Hexamethylindanopyran, (4S,7R)-
Uniqueness: The (4R,7S)- stereoisomer is unique due to its specific spatial arrangement, which significantly influences its olfactory properties. This stereochemistry is crucial for its distinctive scent profile, setting it apart from other isomers .
Comparison with Similar Compounds
- Hexamethylindanopyran, (4R,7R)-: Another stereoisomer with different olfactory characteristics.
- Hexamethylindanopyran, (4S,7S)-: Known for its strong scent, differing from the (4R,7S)- isomer.
- Hexamethylindanopyran, (4S,7R)-: Exhibits unique olfactory properties distinct from the (4R,7S)- isomer .
Properties
CAS No. |
252933-49-6 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |
InChI Key |
ONKNPOPIGWHAQC-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
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